N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a thiophene ring and a tetramethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a pentyl chain. The hydroxyl group is introduced through a selective oxidation reaction. The tetramethylbenzenesulfonamide moiety is then attached via a sulfonation reaction, followed by coupling with the thiophene derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key steps would include the purification of intermediates and final product using techniques such as recrystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and thiophene moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(o-tolyloxy)acetamide
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the presence of both a sulfonamide group and a highly substituted benzene ring
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S2/c1-13-12-14(2)16(4)19(15(13)3)25(22,23)20-9-7-17(8-10-21)18-6-5-11-24-18/h5-6,11-12,17,20-21H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSDYSUNQGZCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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